[2-(Cyclopentyloxy)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyloxy group and the methanamine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclopentyloxy)pyridine]: Lacks the methanamine group, making it less versatile in biological applications.
[4-(Cyclopentyloxy)pyridine]: The position of the cyclopentyloxy group affects its reactivity and interaction with biological targets.
[2-(Cyclopentyloxy)pyridin-4-yl]methanol:
Uniqueness
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine is unique due to the presence of both the cyclopentyloxy and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields of research and industry .
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVABZICAJRXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954251-11-7 |
Source
|
Record name | [2-(cyclopentyloxy)pyridin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.